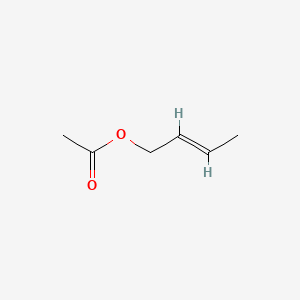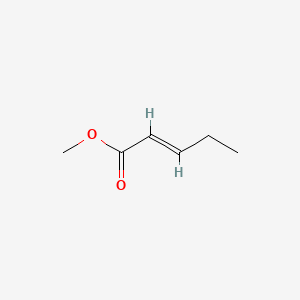
Fmoc-(R)-2-tetrahydroisoquinoline acetic acid
Vue d'ensemble
Description
Fmoc, or fluorenylmethyloxycarbonyl, is a protective group used in peptide synthesis . It’s commonly used in solid-phase peptide synthesis (SPPS), a method of choice for peptide synthesis . The Fmoc group is removed by base, and piperidine is usually preferred for Fmoc group removal .
Synthesis Analysis
Fmoc solid-phase peptide synthesis (SPPS) is a common method for peptide synthesis . This method has seen continuous improvements in peptide quality, synthesis time, and novel synthetic targets .Molecular Structure Analysis
The Fmoc group has two fluorenyl groups and an additional –CO-NH group, which can participate in the formation of additional hydrogen bonds, also allowing the formation of cross-linking bridges with another amino acid .Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
Fmoc protected single amino acids have the ability to self-assemble into various structures, such as fibers, micelles, and tubes . These structures are often difficult to handle, easy to destroy, and have poor rheological performance .Applications De Recherche Scientifique
Peptide Synthesis and Molecular Mimetics
Tetrahydroisoquinoline-4-carboxylic acid (β-TIC), a constrained β2-amino acid synthesized in enantiopure form, has been combined with Fmoc-(R)-2-tetrahydroisoquinoline acetic acid for peptide synthesis. This combination has shown promise in creating a flexible turn mimetic, capable of mimicking protein structures and facilitating the design of protein-protein interaction modulators. The presence of an aromatic ring in β-TIC is particularly noted for facilitating non-covalent interactions, which are crucial for the stability of such molecular structures (Bucci et al., 2017).
Advancements in Solid-Phase Peptide Synthesis
The Fmoc group has been a cornerstone in solid-phase peptide synthesis (SPPS), allowing for the efficient assembly of peptides and small proteins. Innovations in solid supports, linkages, and side-chain protecting groups have expanded the capabilities of Fmoc SPPS, contributing significantly to the synthesis of biologically active peptides and proteins. The orthogonal nature of Fmoc SPPS offers unique opportunities for bioorganic chemistry, demonstrating the versatility of this compound in facilitating complex peptide synthesis (Fields & Noble, 2009).
Self-Assembling Peptide Hydrogels
Fmoc-modified amino acids, including this compound, have shown significant potential in the self-assembly of peptide-based hydrogels. These materials exhibit a range of mechanical properties and have been explored for various applications, including cell cultivation, drug delivery, and tissue engineering. The inherent hydrophobicity and aromaticity of the Fmoc moiety play a critical role in promoting the self-association of building blocks, leading to the formation of stable, functional materials (Tao et al., 2016).
Biocompatibility in Medical Applications
Research on the biocompatibility of peptide hydrogels containing Fmoc-modified amino acids has shown promising results for medical applications. Specifically, the biocompatibility of such hydrogels has been evaluated in the eye, indicating potential for use as implantable drug delivery systems in treating ocular diseases. This highlights the broader applicability of this compound in developing materials suited for medical and pharmaceutical applications (Liang et al., 2010).
Mécanisme D'action
Target of Action
The primary target of Fmoc-®-2-tetrahydroisoquinoline acetic acid, also known as ®-2-(2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid, is the amino group of an activated incoming amino acid during peptide synthesis . This compound plays a crucial role in the protection of the amino group, which is a mandatory requirement in chemical peptide synthesis .
Mode of Action
Fmoc-®-2-tetrahydroisoquinoline acetic acid interacts with its target by acting as a base-labile protecting group . The compound’s mode of action involves the removal of the acidic proton at the 9-position of the fluorene ring system by a mild base, preferably a secondary amine . This is followed by a subsequent β-elimination that yields a highly reactive dibenzofulvene (DBF) intermediate, which is immediately trapped by the secondary amine to form stable adducts .
Biochemical Pathways
Fmoc-®-2-tetrahydroisoquinoline acetic acid is involved in the biochemical pathway of peptide synthesis. It plays a significant role in the assembly of glycopeptides, which are molecules containing a carbohydrate domain and a peptide domain . The compound is used in the stereoselective synthesis of N- and O-glycosylated amino acids, which are building blocks for use in solid-phase glycopeptide synthesis .
Result of Action
The result of Fmoc-®-2-tetrahydroisoquinoline acetic acid’s action is the successful protection of the amino group during peptide synthesis, allowing for the efficient assembly of peptides . This includes peptides of significant size and complexity, making it a valuable resource for research in the post-genomic world .
Action Environment
The action of Fmoc-®-2-tetrahydroisoquinoline acetic acid can be influenced by various environmental factors. For instance, the quality of the solvent used, particularly N,N-dimethylformamide (DMF), can significantly impact the reproducibility of peptide synthesis . Furthermore, the compound’s stability and efficacy can be affected by the presence of other reactive species during the cleavage of the peptide from the support .
Safety and Hazards
Orientations Futures
The number of synthetic peptides entering clinical trials has grown continuously over the last decade, and recent advances in the Fmoc SPPS technology are a response to the growing demand from medicinal chemistry and pharmacology . The Fmoc-protected PNA backbone is a key intermediate in the synthesis of nucleobase-modified PNA monomers. Thus, improved access to this molecule is anticipated to facilitate future investigations into the chemical properties and applications of nucleobase-modified PNA .
Propriétés
IUPAC Name |
2-[(3R)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinolin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-25(29)14-19-13-17-7-1-2-8-18(17)15-27(19)26(30)31-16-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h1-12,19,24H,13-16H2,(H,28,29)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNHEOMLCMDTDW-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426583 | |
| Record name | [(3R)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332064-67-2 | |
| Record name | [(3R)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















